

Application Notes and Protocols for High-Throughput Screening Using InhA-IN-7

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Compound of Interest

Compound Name: *InhA-IN-7*

Cat. No.: *B12385461*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics against *Mycobacterium tuberculosis*, the causative agent of tuberculosis, the enoyl-acyl carrier protein reductase (InhA) has emerged as a critical and validated drug target. InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. The frontline anti-tuberculosis drug isoniazid is a pro-drug that, once activated, targets InhA. However, the rise of isoniazid-resistant strains, often due to mutations preventing its activation, necessitates the discovery of direct InhA inhibitors.

This document provides detailed application notes and protocols for the use of **InhA-IN-7**, a potent direct inhibitor of InhA, in high-throughput screening (HTS) campaigns aimed at identifying novel anti-tuberculosis agents. **InhA-IN-7**, a derivative of triclosan, offers a valuable tool for both primary screening and mechanistic studies.

InhA-IN-7: A Potent Direct Inhibitor of InhA

InhA-IN-7 (also known as Compound 11) is a triclosan derivative that has demonstrated significant inhibitory activity against the enoyl-acyl carrier protein reductase (InhA)[1]. Its direct action on InhA circumvents the resistance mechanisms associated with the pro-drug isoniazid.

Mechanism of Action

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a crucial step in the elongation of fatty acids that form mycolic acids[2][3]. By directly binding to InhA, **InhA-IN-7** blocks its enzymatic activity, thereby inhibiting mycolic acid biosynthesis and ultimately leading to the demise of *Mycobacterium tuberculosis*.

Quantitative Data for InhA-IN-7

The following tables summarize the key quantitative data for **InhA-IN-7**, facilitating its use as a reference compound in screening campaigns.

| Parameter | Value | Reference |
|-------------------------------|--|-----------|
| IC ₅₀ against InhA | 96 nM | [1] |
| Molecular Weight | 325.23 g/mol | [1] |
| Chemical Formula | C ₁₇ H ₁₈ Cl ₂ O ₂ | [1] |

Table 1: Physicochemical and In Vitro Activity of **InhA-IN-7**

| M. tuberculosis Strain | Description | MIC (μM) | Reference |
|------------------------|-----------------------|----------|-----------|
| Wild-type | Drug-sensitive strain | 19 - 75 | [1] |
| Mutant Strains | Isoniazid-resistant | 19 - 75 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of **InhA-IN-7** against *M. tuberculosis*

Experimental Protocols

Detailed methodologies for key experiments in a high-throughput screening campaign using **InhA-IN-7** are provided below.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

Materials:

- Purified recombinant InhA enzyme
- NADH
- trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
- **InhA-IN-7** (or test compounds) dissolved in DMSO
- Assay buffer (e.g., 30 mM PIPES, pH 6.8)
- 96-well or 384-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Prepare stock solutions of **InhA-IN-7** and test compounds in DMSO.
- In the microplate wells, prepare the reaction mixture containing assay buffer, NADH (final concentration, e.g., 100 μ M), and DD-CoA (final concentration, e.g., 50 μ M).
- Add varying concentrations of **InhA-IN-7** or test compounds to the wells. Include a positive control (e.g., a known InhA inhibitor) and a negative control (DMSO vehicle).
- Initiate the enzymatic reaction by adding a final concentration of InhA (e.g., 50 nM) to each well.
- Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10 minutes), taking readings at regular intervals. The rate of NADH oxidation is proportional to InhA activity.
- Calculate the initial velocity of the reaction for each concentration of the inhibitor.

- Determine the percent inhibition relative to the DMSO control and calculate the **IC₅₀** value by fitting the data to a dose-response curve.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against *M. tuberculosis*.

Materials:

- *Mycobacterium tuberculosis* H37Rv (or other strains of interest)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- **InhA-IN-7** (or test compounds) dissolved in DMSO
- Alamar Blue reagent
- Sterile 96-well microplates
- Plate reader capable of measuring fluorescence (Ex: 530 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

Protocol:

- Grow *M. tuberculosis* in Middlebrook 7H9 broth to mid-log phase.
- Adjust the bacterial culture to a specific optical density (e.g., McFarland standard of 1.0) and then dilute it (e.g., 1:50) in fresh broth.
- In a 96-well plate, prepare serial dilutions of **InhA-IN-7** or test compounds in the broth. Include a drug-free control (broth and bacteria) and a sterile control (broth only).
- Inoculate each well (except the sterile control) with the diluted bacterial suspension.
- Seal the plates and incubate at 37°C for 5-7 days.

- After incubation, add Alamar Blue reagent to each well.
- Incubate for another 16-24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink^[4]. Alternatively, fluorescence or absorbance can be measured using a plate reader.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure selectivity.

Materials:

- Mammalian cell line (e.g., Vero, HepG2, or A549)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- **InhA-IN-7** (or test compounds) dissolved in DMSO
- MTT or resazurin-based cell viability assay kit
- 96-well tissue culture plates
- Plate reader

Protocol:

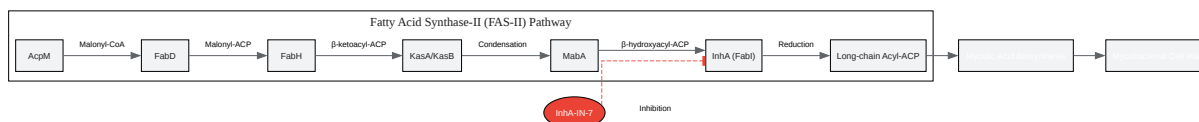
- Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **InhA-IN-7** or test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
- Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

- Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

InhA Signaling Pathway

The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway of *Mycobacterium tuberculosis*.

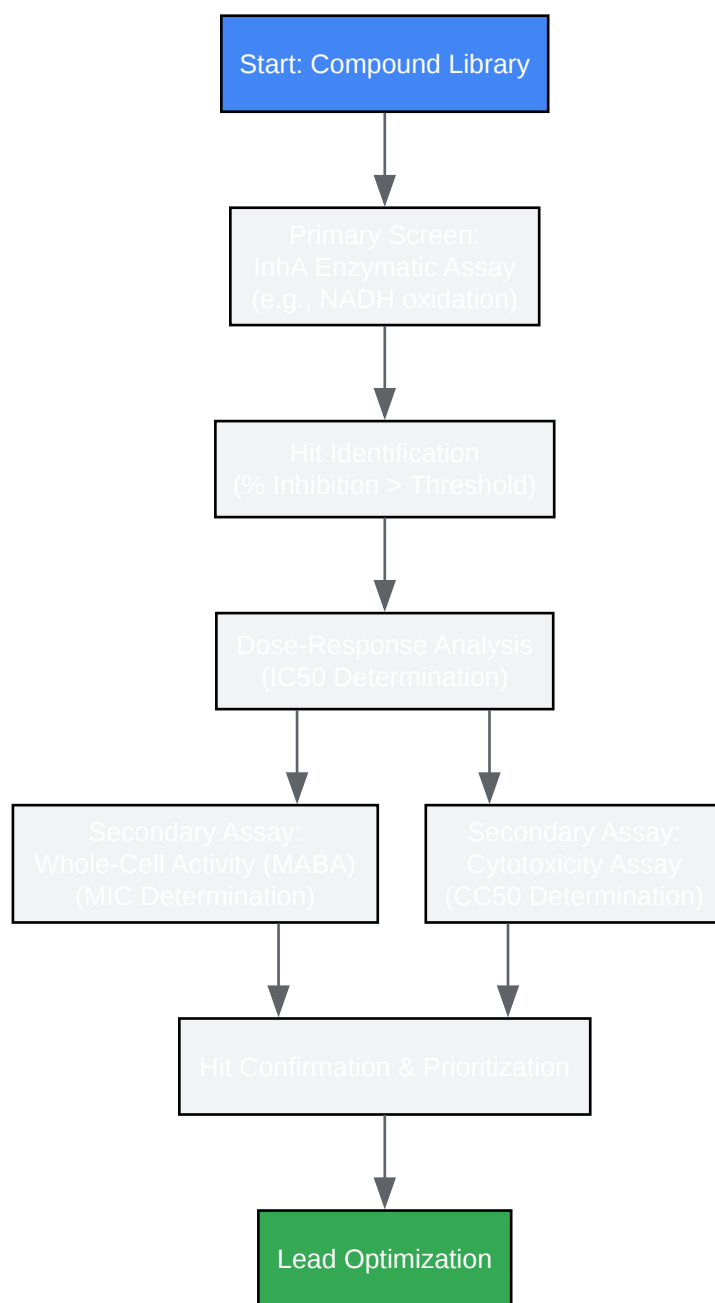


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Caption: Role of InhA in the FAS-II pathway and its inhibition by **InhA-IN-7**.

High-Throughput Screening Workflow

This diagram outlines a typical workflow for a high-throughput screening campaign to identify InhA inhibitors.

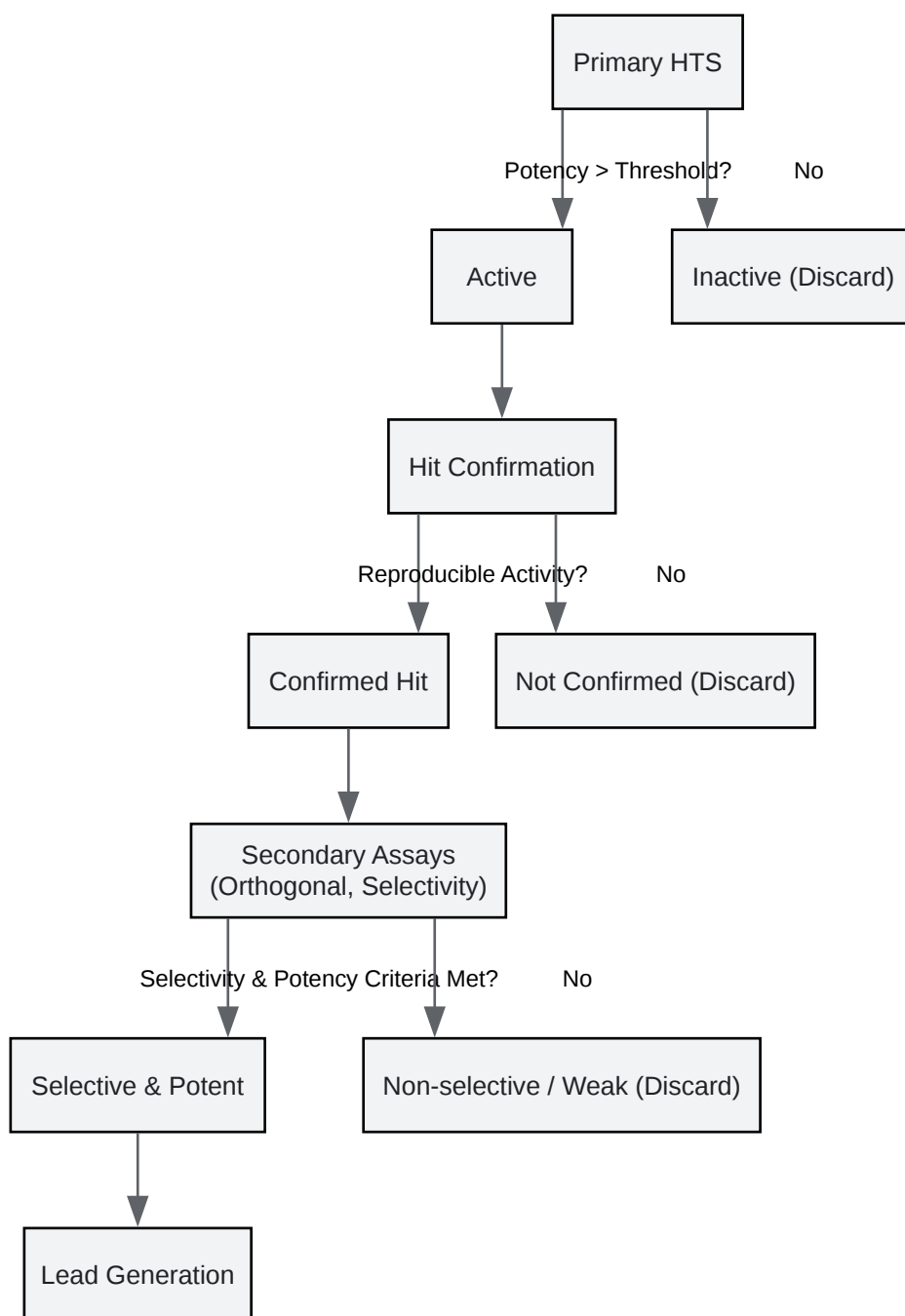


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Caption: High-throughput screening workflow for InhA inhibitors.

Logical Relationship in a Screening Cascade

This diagram illustrates the decision-making process in a typical screening cascade for identifying and advancing lead compounds.



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